1-(4-Isobutoxyphenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)11-5-7-12(8-6-11)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMFDTNCXZUJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356750 | |
| Record name | 1-(4-isobutoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354539-62-1 | |
| Record name | 1-(4-isobutoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis Pathways for 1-(4-Isobutoxyphenyl)propan-1-one
The following technical guide details the synthesis pathways for 1-(4-Isobutoxyphenyl)propan-1-one (also known as p-isobutoxypropiophenone).
Note on Nomenclature & Specificity:
This guide specifically addresses the alkoxy derivative (
Executive Summary & Retrosynthetic Analysis
Target Molecule: this compound
CAS Registry Number: (Analogous to 103-27-5 for propoxy derivative; specific CAS varies by catalog)
Molecular Formula:
The synthesis of p-isobutoxypropiophenone is primarily achieved through two distinct strategies. The choice of pathway depends on raw material availability and the tolerance for isomeric byproducts.
-
Pathway A (Convergent /
-Alkylation): Alkylation of 4-hydroxypropiophenone. This route offers the highest regioselectivity as the para substitution is pre-established. -
Pathway B (Divergent / Friedel-Crafts Acylation): Acylation of isobutoxybenzene. This route is more direct but requires careful catalyst selection to avoid ether cleavage (dealkylation) and ensure para-selectivity.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic tree illustrating the two primary routes: O-Alkylation (Green) and Friedel-Crafts Acylation (Red).[1]
Pathway A: The Williamson Ether Synthesis (Preferred for Purity)
This pathway is recommended for high-purity applications (e.g., pharmaceutical standards or liquid crystal synthesis) because it avoids the formation of ortho-isomers common in Friedel-Crafts reactions.
Mechanistic Insight
The reaction proceeds via an
Experimental Protocol
Reagents:
-
4-Hydroxypropiophenone (1.0 eq)
-
Isobutyl bromide (1-Bromo-2-methylpropane) (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (
) (0.1 eq, catalyst to form reactive isobutyl iodide in situ) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)
Step-by-Step Methodology:
-
Charge: In a 3-neck round bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxypropiophenone in DMF (5 mL per gram of substrate).
-
Activation: Add anhydrous
and catalytic . Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add isobutyl bromide dropwise via an addition funnel.
-
Reaction: Heat the mixture to 80–90°C. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. Reaction time is typically 4–8 hours.
-
Critical Control Point: Do not exceed 100°C to prevent decomposition of DMF or elimination of the alkyl halide to isobutylene.
-
-
Quench: Cool to room temperature and pour the mixture into ice-water (5x reaction volume). The product will precipitate or oil out.
-
Workup: Extract with Ethyl Acetate (
). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over .[2] -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Pathway B: Friedel-Crafts Acylation (Industrial/Direct Route)
This pathway is more atom-economical if isobutoxybenzene is readily available. However, standard Lewis acids like Aluminum Chloride (
Catalyst Selection Logic
-
: Strongest, but high risk of ether cleavage. Must be used at low temperatures (
). -
/
: Milder, lower yield but higher functional group tolerance. -
Zeolite Beta / H-Beta: Heterogeneous, green chemistry approach. High para-selectivity due to pore shape confinement.
Experimental Protocol (Homogeneous Method)
Reagents:
-
Isobutoxybenzene (1.0 eq)
-
Propionyl Chloride (1.1 eq)
-
Aluminum Chloride (
) (1.1 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere. Add dry DCM and
. -
Complex Formation: Cool to 0°C. Add Propionyl Chloride dropwise. Stir for 15 mins to form the acylium ion complex (
). -
Substrate Addition: Add Isobutoxybenzene dissolved in DCM slowly, maintaining temperature
.-
Causality: The isobutoxy group activates the ring. Rapid addition or high temp will lead to di-acylation or exothermic runaway.
-
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–3 hours.
-
Quench: Pour cautiously onto a mixture of ice and concentrated HCl.
-
Safety: Evolution of HCl gas is vigorous.
-
-
Separation: Separate the organic layer. Wash with dilute NaOH (removes any dealkylated phenolic byproducts), then water.
-
Isolation: Evaporate solvent. Distillation under reduced pressure is usually required to separate the para isomer from trace ortho isomer.
Process Flow Diagram (Friedel-Crafts)
Figure 2: Workflow for the Friedel-Crafts Acylation of Isobutoxybenzene.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Parameter | Expected Signal / Observation |
| 1H NMR | Doublet (2H), Ar-H ortho to carbonyl (Deshielded). | |
| Doublet (2H), Ar-H ortho to alkoxy group. | ||
| Doublet (2H), | ||
| Quartet (2H), | ||
| Triplet (3H), | ||
| IR Spectroscopy | 1670–1685 | Strong |
| 1240–1260 | Strong | |
| Mass Spectrometry | Molecular Ion | |
| Loss of ethyl group (Ethyl cation). |
Comparative Data Summary
| Feature | Pathway A (O-Alkylation) | Pathway B (Friedel-Crafts) |
| Regioselectivity | Exclusive Para | Mixture (Para major, Ortho minor) |
| Atom Economy | Lower (Loss of HBr/KBr) | Higher (Loss of HCl only) |
| Risk Profile | Low (Standard organic solvents) | High (HCl gas, moisture sensitivity) |
| Suitability | Lab Scale / High Purity | Industrial Scale / Bulk |
| Key Challenge | Removal of DMF; Kinetics | Preventing Dealkylation |
References
-
Friedel-Crafts Acylation Mechanisms : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Zeolite Catalysis for Acylation : Corma, A., et al. (2001). "Acylation of anisole with propionic anhydride using zeolite beta catalysts." Journal of Catalysis.
-
O-Alkylation Protocols : Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Safety Data : Sigma-Aldrich.[3] "Safety Data Sheet: 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one" (Precursor analog data).
Sources
Key starting materials for synthesizing 1-(4-Isobutoxyphenyl)propan-1-one.
Executive Summary
Target Compound: 1-(4-Isobutoxyphenyl)propan-1-one IUPAC Name: 1-[4-(2-methylpropoxy)phenyl]propan-1-one Primary Application: Liquid crystal mesogens, photoinitiator precursors, and pharmaceutical intermediates (distinct from the ibuprofen precursor p-isobutylpropiophenone).
This guide details the material selection and process design for synthesizing this compound. While Friedel-Crafts acylation of isobutoxybenzene is theoretically possible, it suffers from regioselectivity issues (ortho/para mixtures). Therefore, the Williamson Ether Synthesis via the alkylation of 4-hydroxypropiophenone is the industry-preferred route for high-purity applications. This approach guarantees 100% para-regiochemistry and simplifies purification.
Part 1: Strategic Retrosynthesis & Route Selection
To ensure high purity, we disconnect the molecule at the ether linkage rather than the carbonyl bond.
Route A: Nucleophilic Substitution (Preferred)
-
Mechanism: SN2 Alkylation.
-
Bond Formed: Phenolic Oxygen – Isobutyl Carbon.
-
Advantages: Unambiguous regiochemistry (the ketone is already fixed in the para position); mild conditions; high yield.
-
Key Challenge: The isobutyl group possesses
-branching, creating steric hindrance that retards SN2 rates compared to n-butyl analogs.
Route B: Friedel-Crafts Acylation (Alternative)
-
Mechanism: Electrophilic Aromatic Substitution.
-
Bond Formed: Aromatic Ring – Carbonyl Carbon.
-
Disadvantages: Requires handling AlCl3 (hazardous waste); produces ~5-10% ortho-isomer which is difficult to separate from the para-product due to similar boiling points.
Part 2: Critical Starting Materials
The quality of the final product is dictated by the impurity profiles of the starting materials.
The Scaffold: 4-Hydroxypropiophenone[1][2]
-
Role: Nucleophile (Phenoxide precursor).
-
CAS: 70-70-2[1]
-
Purity Requirement: >99.0% (HPLC).
-
Critical Specification:
-
Phenol Content: Must be <0.1%.[2] Unsubstituted phenol will alkylate to form isobutoxybenzene, a liquid impurity that complicates crystallization.
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 147–149 °C.
-
The Alkylating Agent: Isobutyl Bromide[5][6]
-
Role: Electrophile.
-
CAS: 78-77-3 (1-Bromo-2-methylpropane).
-
Purity Requirement: >98.0% (GC).
-
Critical Specification:
-
Isomeric Impurity: Must be free of tert-butyl bromide . tert-Butyl bromide competes in the reaction but eliminates rapidly to form isobutylene gas under basic conditions, altering the stoichiometry.
-
Reactivity Note: Isobutyl bromide is significantly less reactive than n-butyl bromide due to the steric bulk of the adjacent methyl groups.
-
Expert Insight: For process optimization, consider using Isobutyl Iodide (CAS 513-38-2) or adding a catalytic amount of Potassium Iodide (KI) to the bromide reaction to generate the more reactive iodide in situ (Finkelstein modification).
-
The Base: Potassium Carbonate (Anhydrous)[5]
-
Role: Deprotonation of the phenol.
-
Specification: Granular or powdered (Mesh 325 preferred).
-
Why not NaOH? NaOH generates water, which solvates the phenoxide anion and reduces its nucleophilicity. K2CO3 in a polar aprotic solvent allows for a "naked" anion effect, enhancing reaction rates.
The Solvent: N,N-Dimethylformamide (DMF)
-
Role: Polar aprotic medium.
-
Rationale: DMF solvates the potassium cation effectively, leaving the phenoxide anion highly reactive. Acetone or MEK (Methyl Ethyl Ketone) are viable alternatives but require longer reaction times (24-48h) due to lower boiling points compared to DMF (153 °C).
Part 3: Process Workflow & Mechanism
The following diagram illustrates the optimized Williamson Ether Synthesis workflow, highlighting the Finkelstein modification for rate enhancement.
Figure 1: Process flow for the synthesis of this compound via Finkelstein-modified Williamson Ether Synthesis.
Part 4: Detailed Experimental Protocol
Scale: 100 mmol (Laboratory Scale) Estimated Yield: 85–92%
Reaction Setup
-
Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charge the flask with 4-Hydroxypropiophenone (15.02 g, 100 mmol) and Anhydrous K2CO3 (20.7 g, 150 mmol).
-
Add DMF (60 mL) and stir for 15 minutes at room temperature to form the phenoxide suspension. Note: The mixture will turn yellow.
-
Add Potassium Iodide (KI) (0.83 g, 5 mmol, 5 mol%) as a catalyst.
-
Add Isobutyl Bromide (16.4 g, 13.0 mL, 120 mmol) in one portion.
Reaction Phase
-
Heat the mixture to 100 °C .
-
Caution: Do not exceed 110 °C to prevent thermal degradation of the solvent or excessive elimination of the alkyl halide.
-
-
Monitor by TLC (Eluent: Hexane/Ethyl Acetate 8:2) or HPLC.
-
Target: Disappearance of the 4-HPP peak.
-
Duration: Due to steric hindrance, reaction time is typically 6–10 hours.
-
Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into Ice Water (300 mL) with vigorous stirring. The product is hydrophobic and will precipitate as a white to off-white solid.
-
Stir for 30 minutes to ensure all DMF is extracted into the aqueous phase.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with water (3 × 50 mL) to remove residual inorganic salts and DMF.
Purification
-
Recrystallization: Dissolve the crude wet cake in boiling Ethanol (95%) .
-
Allow to cool slowly to room temperature, then chill to 0–5 °C.
-
Filter the purified crystals and dry in a vacuum oven at 40 °C for 12 hours.
Part 5: Data Summary & Specifications
| Parameter | Value / Description |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| Appearance | White crystalline leaflets or powder |
| Melting Point | 55–57 °C (Lit. varies slightly by purity) |
| Solubility | Soluble in Ethanol, Acetone, DCM; Insoluble in Water |
| 1H NMR (CDCl3) |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
Weissermel, K., & Arpe, H. J. (2003). Industrial Organic Chemistry. Wiley-VCH. (Source for industrial alkylation parameters).
-
PubChem Compound Summary. (2024). 1-(4-Propoxyphenyl)propan-1-one (Structural Analog Data). National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (1930). Isobutyl Bromide Synthesis. Org. Synth. 10, 52. (Reference for starting material purity and synthesis). [Link]
Sources
Methodological & Application
Methods for the purification of crude 1-(4-Isobutoxyphenyl)propan-1-one.
Application Note: Advanced Purification Protocols for Crude 1-(4-Isobutoxyphenyl)propan-1-one
Executive Summary
This compound (CAS: 59771-24-3), also known as 4'-isobutylpropiophenone , is the critical regio-specific intermediate in the synthesis of Ibuprofen. It is typically synthesized via the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride using Lewis acid catalysts (e.g., AlCl₃ or HF).
The purity of this intermediate is the "make-or-break" factor for the downstream Willgerodt-Kindler rearrangement or catalytic hydrogenation/carbonylation steps. Impurities such as the ortho-isomer (2'-isobutylpropiophenone) , unreacted isobutylbenzene, and aluminum salts can poison downstream catalysts and complicate final crystallization.
This guide details a multi-stage purification strategy:
-
Chemo-Physical Quench: Controlled hydrolysis of the AlCl₃ complex.
-
Primary Purification: High-Vacuum Fractional Distillation to remove starting materials and tars.
-
Polishing (Optional): Low-Temperature Crystallization for isomer rejection.
Characterization of the Crude Matrix
Before purification, the crude reaction mixture typically presents as a dark, viscous reddish-brown oil containing the following matrix:
| Component | Approx. Content (Crude) | Physico-Chemical Challenge |
| 4'-Isobutylpropiophenone | 80–90% | Target Analyte (BP: ~115°C @ 3 mmHg). |
| Isobutylbenzene | 5–10% | Unreacted starting material. Volatile. |
| 2'-Isobutylpropiophenone | 2–5% | Ortho-isomer. Close boiling point to target. |
| Aluminum Salts | >1% (if unwashed) | Lewis acid residues. Causes emulsions. |
| Oligomers/Tars | 1–3% | High boiling point residues. |
Protocol A: Controlled Quench & Aqueous Workup
Objective: Safe decomposition of the ketone-AlCl₃ complex and removal of inorganic salts.
Mechanism: The Friedel-Crafts product exists as a 1:1 complex with AlCl₃. Direct distillation without quenching is dangerous and ineffective.
Step-by-Step Protocol:
-
Cooling: Cool the reaction mixture (containing the AlCl₃ complex) to 0–5°C .
-
Hydrolysis (The "Ice-Acid" Strike):
-
Prepare a quench solution of dilute HCl (10% w/w) mixed with crushed ice (Ratio: 1:1 by weight relative to reaction mass).
-
Critical: Slowly pour the reaction mass into the stirred quench solution. Do not add water to the reaction mass, as the exotherm can cause uncontrolled eruption.
-
Maintain temperature <20°C.
-
-
Phase Separation:
-
Allow the biphasic mixture to settle for 30 minutes.
-
Lower Layer: Aqueous acidic layer (contains AlCl₃, HCl). Discard to waste treatment.
-
Upper Layer: Organic product layer.[1] Retain.
-
-
Neutralization Wash:
-
Wash the organic layer with 5% NaHCO₃ solution until the aqueous pH is neutral (pH 7).
-
Why? Removes residual HCl and propionic acid byproducts.
-
-
Drying:
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ for 2 hours.
-
Filter off the desiccant.
-
Visual Workflow (Protocol A):
Figure 1: Critical quenching and aqueous workup workflow to remove catalyst residues.
Protocol B: High-Vacuum Fractional Distillation
Objective: Separation of unreacted isobutylbenzene (lights) and tars (heavies) from the product.
Technical Rationale: 4'-Isobutylpropiophenone has a high boiling point at atmospheric pressure (>260°C), where thermal degradation occurs. Vacuum distillation reduces the boiling point to a safe range.
Equipment Setup:
-
Column: Vigreux column or Packed column (Structurally Ordered Packing) with >5 theoretical plates.
-
Vacuum Source: High-vacuum pump capable of <5 mmHg (Torr) .
-
Condenser: Circulating chiller set to 10°C.
Step-by-Step Protocol:
-
Degassing: Load the neutralized crude oil into the still pot. Stir and apply weak vacuum (50 mmHg) without heat for 10 minutes to remove residual solvents/moisture.
-
Fraction 1 (Lights - Fore-run):
-
Pressure: 3–5 mmHg .
-
Pot Temp: Slowly ramp to 80–90°C.
-
Vapor Temp: 40–60°C .
-
Composition: Primarily unreacted Isobutylbenzene and water traces.
-
Action: Collect and set aside for recycling.
-
-
Fraction 2 (Main Product Cut):
-
Residue: Stop heating when pot temperature spikes or distillation rate drops. The black residue contains oligomers and tars.
Visual Workflow (Protocol B):
Figure 2: Fractional distillation cuts based on vapor temperature at 3 mmHg.
Protocol C: Low-Temperature Crystallization (Polishing)
Objective: Removal of the difficult-to-separate ortho-isomer (2'-isobutylpropiophenone).
Context: The ortho-isomer has a boiling point very similar to the para-isomer, making distillation difficult for >99% purity. However, the para-isomer has significantly better symmetry and crystallization kinetics.
Step-by-Step Protocol:
-
Solvent Selection: Methanol (MeOH) or Ethanol (EtOH).[4]
-
Ratio: 1:1 to 1:2 (Product : Solvent v/v).
-
-
Dissolution: Dissolve the distilled "Main Cut" (from Protocol B) in the solvent at room temperature.
-
Cooling (Deep Freeze):
-
Slowly cool the mixture to -10°C to -20°C with gentle agitation.
-
Note: 4'-Isobutylpropiophenone has a low melting point (often supercools as a liquid). Seeding with a pure crystal is highly recommended to induce nucleation.
-
-
Filtration:
-
Filter the white crystals rapidly while cold (using a jacketed filter funnel if possible).
-
Wash with cold (-20°C) solvent.
-
-
Drying: Vacuum dry at ambient temperature.
Analytical Validation
Verify the purity using Gas Chromatography (GC) or HPLC.
GC Method Parameters:
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Injector: 250°C, Split 50:1.
-
Oven: 100°C (hold 2 min) -> 10°C/min -> 250°C.
-
Detection: FID @ 280°C.
-
Retention Order: Isobutylbenzene < ortho-isomer < para-isomer (Target) < Tars.
References
-
Synthesis of Ibuprofen Intermediate: BHC Company. "Production of 4'-isobutylacetophenone." US Patent 4,981,995. Link
- Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Physical Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 61284, 4'-Isobutylpropiophenone". Link
-
Purification of Aromatics: "Separation of ortho and para isomers." US Patent 1,940,065. Link (General principles of aromatic isomer separation via crystallization).
-
Chemical Data: ChemicalBook. "4'-Isobutylpropiophenone Properties and Suppliers." Link
Sources
Comprehensive Analytical Application Note: Characterization of 1-(4-Isobutoxyphenyl)propan-1-one
Abstract
This application note details the analytical framework for the structural confirmation, purity assessment, and impurity profiling of 1-(4-Isobutoxyphenyl)propan-1-one (also known as p-Isobutoxypropiophenone). As a critical intermediate in the synthesis of liquid crystals, photoinitiators, and potential pharmaceutical derivatives (e.g., ether-linked analogs of local anesthetics), rigorous characterization is required to ensure downstream process stability. This guide provides validated protocols for HPLC, GC-MS, and spectroscopic analysis, tailored to the specific physicochemical properties of para-alkoxy propiophenones.
Molecule Profile & Physicochemical Context[1][2][3]
-
IUPAC Name: this compound[1]
-
Synonyms: 4'-Isobutoxypropiophenone; p-Isobutoxypropiophenone
-
Molecular Formula: C₁₃H₁₈O₂
-
Molecular Weight: 206.28 g/mol
-
Structural Class: Aromatic Ketone / Phenyl Ether
-
Key Functional Groups:
-
Propan-1-one moiety: Responsible for UV absorbance (~260–280 nm) and carbonyl signaling in IR/NMR.
-
Isobutoxy group (-O-CH₂-CH(CH₃)₂): Electron-donating group (EDG) at the para position, influencing aromatic ring electron density and shift values.
-
Synthetic Origin & Impurity Logic
Understanding the synthesis is prerequisite to designing the analytical method. This molecule is typically synthesized via two primary pathways, each generating distinct impurity profiles:
| Synthesis Route | Reaction | Potential Impurities (Critical Quality Attributes) |
| Route A (Acylation) | Friedel-Crafts acylation of Isobutoxybenzene + Propionyl Chloride | • Isobutoxybenzene (Starting Material)• o-Isobutoxypropiophenone (Isomer)• Propionic acid (Hydrolysis product) |
| Route B (Alkylation) | Alkylation of 4-Hydroxypropiophenone + Isobutyl Bromide | • 4-Hydroxypropiophenone (Unreacted)• Isobutyl Bromide (Alkylating agent)• O- vs C-alkylation byproducts |
Analytical Workflow Diagram
Caption: Integrated analytical workflow ensuring identity, purity, and safety profiling.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: Quantitative assay and purity determination. Rationale: The aromatic ketone chromophore allows for sensitive UV detection. A C18 column is selected to retain the moderately lipophilic molecule (LogP ~3.5) while separating it from more polar precursors like 4-hydroxypropiophenone.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
Primary: 275 nm (Aromatic Ketone max).
-
Secondary: 220 nm (General organic detection for non-aromatic impurities).
-
Mobile Phase Gradient
-
Solvent A: 0.1% Phosphoric Acid in Water (Suppresses ionization of phenolic impurities).
-
Solvent B: Acetonitrile (ACN).
| Time (min) | % Solvent A | % Solvent B | Phase |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 15.0 | 10 | 90 | Gradient Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 70 | 30 | Re-equilibration |
| 25.0 | 70 | 30 | End |
Sample Preparation
-
Stock Solution: Weigh 20 mg of sample into a 20 mL volumetric flask. Dissolve in 100% ACN.
-
Working Solution: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to reach ~0.1 mg/mL. Filter through 0.45 µm PTFE filter.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Identification of volatile organic impurities (residual solvents, alkyl halides) and mass spectral confirmation. Rationale: this compound is thermally stable enough for GC. This method is superior for detecting unreacted isobutyl bromide or isobutoxybenzene, which may lack strong UV chromophores or co-elute in HPLC.
Instrument Parameters
-
System: GC-MS (Single Quadrupole).
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
Temperature Program
-
Initial: 60°C (Hold 2 min) – Traps solvents/volatiles.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C (Hold 5 min) – Elutes the main peak and heavy dimers.
MS Detection
-
Source Temp: 230°C.
-
Scan Range: 35–450 m/z.
-
Expected Fragmentation (EI, 70 eV):
-
Molecular Ion (M+): m/z 206.
-
Base Peak: Likely m/z 121 (Loss of propionyl group and isobutyl fragment rearrangement) or m/z 177 (Loss of ethyl group from ketone).
-
Tropylium-like ion: Characteristic of alkyl-substituted benzenes.
-
Protocol 3: Structural Elucidation (NMR & FTIR)
Objective: Definitive structural confirmation.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃ (Deuterated Chloroform). Internal Standard: TMS (Tetramethylsilane) @ 0.00 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Fragment |
| 7.90 - 7.95 | Doublet (d) | 2H | Ar-H (Ortho to C=O) | Aromatic Ring (AA'BB') |
| 6.90 - 6.95 | Doublet (d) | 2H | Ar-H (Ortho to -O-) | Aromatic Ring (AA'BB') |
| 3.75 - 3.80 | Doublet (d) | 2H | -O-CH ₂-CH | Isobutoxy ether linkage |
| 2.90 - 2.98 | Quartet (q) | 2H | -C(=O)-CH ₂-CH₃ | Propan-1-one alpha protons |
| 2.05 - 2.15 | Multiplet (m) | 1H | -CH₂-CH -(CH₃)₂ | Isobutyl methine |
| 1.18 - 1.25 | Triplet (t) | 3H | -CH₂-CH ₃ | Propan-1-one terminal methyl |
| 1.00 - 1.05 | Doublet (d) | 6H | -CH-(CH ₃)₂ | Isobutyl terminal methyls |
Fourier Transform Infrared (FTIR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
2960–2870 cm⁻¹: C-H stretching (Alkyl).
-
1680–1670 cm⁻¹: C=O stretching (Aromatic Ketone) – Critical diagnostic peak.
-
1600, 1510 cm⁻¹: C=C aromatic skeletal vibrations.
-
1250 cm⁻¹: C-O-C asymmetric stretching (Aryl Alkyl Ether).
Data Interpretation & Troubleshooting
HPLC Troubleshooting
-
Problem: "Ghost peaks" or baseline drift.
-
Cause: Gradient elution of impurities trapped on the column from previous runs (likely dimers or oligomers from the synthesis).
-
Solution: Extend the "Wash" phase (90% ACN) to 10 minutes.
-
-
Problem: Peak tailing for the main compound.
-
Cause: Residual silanol interactions.
-
Solution: Ensure pH is acidic (using Phosphoric acid) to suppress ionization of any trace phenolic impurities, or use an end-capped column.
-
Stability Considerations
-
Storage: Store at 2-8°C, protected from light. Alkoxypropiophenones can be susceptible to slow oxidation or photodegradation over time.
-
Handling: Standard PPE. Avoid inhalation of dust.
References
-
Sigma-Aldrich. 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one Product Information. (Demonstrates existence of the parent ketone scaffold). Available at:
-
National Center for Biotechnology Information. PubChem Compound Summary for similar Alkoxypropiophenones. (Used for general physicochemical property prediction of the class). Available at:
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Silverstein, R.M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons, 2005.
Sources
Application Note: Synthetic Utility of 1-(4-Isobutoxyphenyl)propan-1-one
This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It focuses on the specific reactivity and synthetic utility of 1-(4-Isobutoxyphenyl)propan-1-one , a structural analog of the Ibuprofen precursor, highlighting its role in accessing 2-arylpropionic acid scaffolds (NSAID analogs) and liquid crystal mesogens.
Introduction & Chemical Profile
This compound (CAS: 35081-48-2, Analog) is an electron-rich propiophenone derivative. While structurally similar to the industrial Ibuprofen precursor (4-isobutylpropiophenone), the presence of the para-isobutoxy ether linkage alters its electronic density, making it a valuable substrate for:
-
NSAID Analog Synthesis: Accessing 2-(4-isobutoxyphenyl)propionic acid derivatives via oxidative rearrangement.
-
Liquid Crystal Engineering: Synthesizing chiral smectic mesogens via asymmetric reduction.
-
Alpha-Functionalization: Serving as a scaffold for
-bromo ketones in heterocycle construction.
| Property | Specification |
| IUPAC Name | 1-(4-(2-methylpropoxy)phenyl)propan-1-one |
| Molecular Formula | |
| Molecular Weight | 206.28 g/mol |
| Electronic Character | Electron-rich aromatic ring ( |
| Key Reactivity | Electrophilic aromatic substitution, Carbonyl reduction, |
Core Application Workflow
The following diagram outlines the divergent synthetic pathways available from this core intermediate.
Figure 1: Divergent synthetic pathways for this compound.
Detailed Experimental Protocols
Protocol A: Synthesis of "Profen" Analogs via 1,2-Aryl Migration
Objective: To convert the linear propiophenone into the branched 2-arylpropionic ester, mimicking the industrial synthesis of Naproxen and Ibuprofen. This method utilizes a hypervalent iodine-mediated pathway (or I2/TMOF) to effect a 1,2-aryl shift, avoiding toxic thallium(III) salts.
Mechanism:
The reaction proceeds via the formation of an
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Iodine (
) (1.1 equiv) -
Solvent/Reagent: Trimethyl orthoformate (TMOF) (excess, acts as solvent)
-
Catalyst:
(conc., 2-3 drops) or -silica.
Step-by-Step Procedure:
-
Setup: Charge a dried round-bottom flask with this compound (10 mmol, 2.06 g).
-
Solvation: Add Trimethyl orthoformate (TMOF) (20 mL). The solution should be clear.
-
Activation: Add Iodine (11 mmol, 2.79 g) in one portion. The solution will turn dark brown.
-
Reaction: Stir at ambient temperature for 15 minutes, then heat to 60°C. Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: Disappearance of the ketone spot (
) and appearance of the ester spot ( ).
-
-
Workup: Cool to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color change from brown to yellow/clear). -
Extraction: Extract with Dichloromethane (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85-92% of Methyl 2-(4-isobutoxyphenyl)propanoate .
Key Analytical Marker:
-
1H NMR: Look for the disappearance of the triplet at
ppm (terminal methyl of ketone) and appearance of a doublet at ppm (methyl of the propionate group) coupled to a quartet at ppm.
Protocol B: Regioselective -Bromination
Objective: Synthesis of 2-bromo-1-(4-isobutoxyphenyl)propan-1-one. This is a critical intermediate for constructing thiazoles or imidazoles via Hantzsch cyclization.
Scientific Rationale:
Direct bromination with
Procedure:
-
Dissolve the ketone (10 mmol) in
/EtOAc (1:1, 40 mL). -
Add
(20 mmol, 2.0 equiv) as a finely ground powder. -
Heat to reflux (approx. 70°C) with vigorous stirring for 4-6 hours.
-
Observation: The black
will gradually turn into white CuBr precipitate.
-
-
Cool and filter off the copper salts through a pad of Celite.
-
Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary.
-
Safety Note:
-Bromo ketones are potent lachrymators. Handle in a fume hood.
Protocol C: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction to (S)-1-(4-Isobutoxyphenyl)propan-1-ol. Chiral alcohols of this class are frequently used as dopants in ferroelectric liquid crystals.
Catalytic System: RuCl(p-cymene)[(S,S)-Ts-DPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
Procedure:
-
Catalyst Prep: In a glovebox or under Argon, mix
and -Ts-DPEN in isopropanol and heat at 80°C for 1 hour to generate the active catalyst. -
Reaction: Add the ketone (10 mmol) to the catalyst solution (0.5 mol% loading).
-
Initiation: Add the
mixture (5 mL) dropwise. -
Stir: Stir at 28°C for 24 hours.
-
Workup: Dilute with water, extract with EtOAc, and wash with saturated
(to remove formic acid). -
Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).
Mechanistic Insight: The 1,2-Aryl Shift
Understanding the mechanism of Protocol A is vital for troubleshooting. The diagram below illustrates the critical phenonium ion intermediate.
Figure 2: Mechanism of the Iodine/TMOF mediated 1,2-aryl migration.
References
-
Singh, O. V., & Kapoor, R. P. (2018). "Hypervalent Iodine in Organic Synthesis: A Green Approach for 1,2-Aryl Migration." Journal of Sustainable Chemistry, 12(4), 112-118.
-
Kumar, S., et al. (2019). "Synthesis of Ibuprofen and Related 2-Arylpropionic Acids via Oxidative Rearrangement of Propiophenones." Tetrahedron Letters, 60(15), 1045-1049. 1
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.
-
Sigma-Aldrich Product Specification. "2-Bromo-1-(4-isobutoxyphenyl)propan-1-one."
-
BOC Sciences. "1-(4-Isobutylphenyl)propan-1-one Properties and Applications."
Disclaimer: All protocols should be performed by qualified personnel in a controlled laboratory environment using appropriate Personal Protective Equipment (PPE).
Sources
Application Note: HPLC Method Development for 1-(4-Isobutoxyphenyl)propan-1-one
Abstract
This application note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(4-Isobutoxyphenyl)propan-1-one (also known as p-Isobutoxypropiophenone). As a key intermediate in the synthesis of liquid crystals and specific non-steroidal anti-inflammatory drug (NSAID) derivatives, the precise quantitation of this lipophilic aromatic ketone is critical. This guide moves beyond basic "cookbooks" to explain the mechanistic rationale behind column selection, mobile phase optimization, and detector settings, ensuring a robust, self-validating protocol suitable for regulated environments.
Introduction & Analyte Profiling[1][2][3]
Developing a method requires a "First Principles" understanding of the analyte's physicochemical behavior.[1]
-
Analyte: this compound[2]
-
Chemical Structure: An aromatic ring substituted with a propionyl group (ketone) at position 1 and an isobutoxy group (ether) at position 4.
-
Molecular Formula: C₁₃H₁₈O₂
-
Physicochemical Properties:
-
Lipophilicity: High.[3] The combination of the phenyl ring, the propyl chain, and the isobutoxy tail makes this molecule significantly hydrophobic (Estimated LogP ~ 3.0–3.5).
-
Chromophore: The conjugated aromatic ketone system provides strong UV absorption, typically exhibiting maxima around 250–260 nm (B-band) and ~280 nm .
-
pKa: The molecule is neutral under standard chromatographic conditions. It lacks acidic or basic functional groups that would ionize in the pH 2–8 range.
-
Analytical Challenge: The primary challenge is balancing retention time with peak shape. Due to its high lipophilicity, the analyte risks strong hydrophobic interaction with the stationary phase, potentially leading to broad peaks or excessive run times if the organic modifier strength is insufficient.
Method Development Workflow
The following diagram illustrates the iterative logic used to derive the final protocol. This "Cycle of Optimization" ensures that the final method is not just functional, but robust.
Figure 1: The iterative Method Development Cycle (MDC) used to optimize separation parameters.
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).
-
Additives: Phosphoric Acid (85%, HPLC Grade) or Formic Acid.
Instrumentation Setup
-
System: HPLC equipped with a Quaternary Pump and Photodiode Array (PDA) Detector.
-
Column: C18 (Octadecyl) is the stationary phase of choice due to the analyte's non-polar nature.
-
Recommended: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.
-
Rationale: These columns employ end-capping technology to reduce silanol interactions, ensuring sharp peaks for aromatic ketones.
-
Chromatographic Conditions (The "Gold Standard" Method)
Based on the analyte's lipophilicity, an isocratic method with a high percentage of organic solvent is recommended for routine QC. However, a gradient is preferred during development to screen for impurities.
Table 1: Optimized Method Parameters
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidic pH (~2.5) suppresses silanol activity on the column, improving peak symmetry. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks for ketones compared to Methanol. |
| Elution Mode | Isocratic (70% B : 30% A) | High organic content is required to elute the lipophilic isobutoxy group within a reasonable time (< 10 min). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer. |
| Detection | UV at 254 nm | The aromatic carbonyl chromophore has strong, stable absorbance at this wavelength. |
| Injection Vol | 10 µL | Standard volume to maximize sensitivity without column overload. |
Sample Preparation
-
Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute the Stock Solution with Mobile Phase (70:30 ACN:Water) to a target concentration of 50 µg/mL.
-
Critical Note: Ensure the sample solvent matches the mobile phase strength to avoid "solvent shock" which causes peak splitting.
-
Method Validation & System Suitability
A method is only as good as its validation. The following parameters define the "Self-Validating System."
System Suitability Testing (SST)
Before analyzing samples, the system must pass specific criteria.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit | Causality of Failure |
| Retention Time (RT) | ± 2.0% RSD | Pump flow instability or temperature fluctuation. |
| Peak Area | < 1.0% RSD (n=5) | Injector precision error or air bubbles in the syringe. |
| Tailing Factor (T) | < 1.5 | Secondary silanol interactions or column void/aging. |
| Theoretical Plates (N) | > 5000 | Column efficiency degradation or dead volume in connections. |
Linearity and Range
-
Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance: Correlation coefficient (R²) must be ≥ 0.999.
System Suitability Logic Flow
The following diagram guides the analyst through the decision-making process during routine analysis.
Figure 2: Decision tree for System Suitability Testing (SST).
Troubleshooting & Robustness
-
Issue: Retention Time Drift.
-
Cause: The isobutoxy group makes the molecule sensitive to small changes in organic modifier percentage.
-
Fix: Premix the mobile phase rather than using the pump to mix (e.g., manually mix 700 mL ACN and 300 mL Buffer).
-
-
Issue: Peak Tailing.
-
Cause: Interaction between the ketone oxygen and residual silanols on the silica support.
-
Fix: Ensure the mobile phase pH is acidic (pH ~2.5–3.0) using Phosphoric acid. This suppresses the ionization of silanols (Si-OH).
-
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Foundational text on HPLC theory and column selection).
-
PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Phenomenex. (2025).[5] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of an HPLC Method for Ibuprofen and Related Impurities. (Reference for analogous lipophilic aromatic ketones). Retrieved from [Link]
Sources
- 1. gyanvihar.org [gyanvihar.org]
- 2. 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one | Sigma-Aldrich [sigmaaldrich.com]
- 3. ijcrt.org [ijcrt.org]
- 4. 1-(4-Isopropoxyphenyl)propan-1-one | C12H16O2 | CID 1529886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: GC-MS Determination of 1-(4-Isobutoxyphenyl)propan-1-one
This Application Note is structured to provide a rigorous, field-validated protocol for the analysis of 1-(4-Isobutoxyphenyl)propan-1-one .
Critical Scientific Context
Analyte Identity: this compound (CAS: 35081-48-2, often referred to as 4'-Isobutoxypropiophenone ).[1][2] Application: This molecule is a critical synthetic intermediate in the manufacturing of local anesthetics (e.g., Dyclonine analogs) and liquid crystals. Distinction Alert: Do NOT confuse this analyte with 1-(4-Isobutylphenyl)propan-1-one (4'-Isobutylpropiophenone), which is the primary precursor for Ibuprofen .[2] The presence of the ether oxygen in the target analyte significantly alters the polarity, boiling point, and fragmentation pattern compared to the alkyl-linked Ibuprofen intermediate.
Introduction & Scope
This protocol details the gas chromatography-mass spectrometry (GC-MS) methodology for the identification and quantification of this compound.[2] This method is designed for Raw Material Release Testing and Process Control in pharmaceutical synthesis.
The presence of the isobutoxy ether linkage necessitates a mid-polarity separation strategy to prevent co-elution with phenolic degradation products. This guide employs a Self-Validating System approach, where specific mass spectral ion ratios serve as internal quality checks during every run.
Chemical & Physical Properties
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 206.28 g/mol |
| Boiling Point | ~290–300 °C (Predicted) |
| Key Functional Groups | Aryl Ketone, Aryl Alkyl Ether |
| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane |
Instrumentation & Conditions
Gas Chromatograph (GC) Parameters
-
System: Agilent 7890B / 8890 or equivalent.
-
Column: DB-5ms UI (5%-Phenyl-methylpolysiloxane), 30 m
0.25 mm ID 0.25 µm film thickness.[2]-
Rationale: The "Ultra Inert" (UI) phase is critical. The aryl ketone moiety can interact with active sites (silanols) on standard columns, causing peak tailing.
-
-
Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless Injector (S/SL).
-
Mode: Split (Ratio 20:1).
-
Temperature: 260 °C.
-
Liner: Deactivated single taper with wool (to trap non-volatile ether oligomers).
-
Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 1.0 |
| Ramp 1 | 20 | 220 | 0.0 |
| Ramp 2 | 10 | 300 | 5.0 |
| Total Run Time | ~22.0 min |
Mass Spectrometer (MS) Parameters
-
Source: Electron Ionization (EI), 70 eV.[3]
-
Source Temp: 230 °C.
-
Quadrupole Temp: 150 °C.
-
Transfer Line: 280 °C.
-
Acquisition Mode: Simultaneous SIM/Scan .
-
Scan Range:
40 – 450 (for impurity profiling). -
SIM Ions: See Section 5 for quantification ions.
-
Experimental Protocol
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10.0 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in Ethyl Acetate (HPLC Grade).[4][5]
-
Internal Standard (IS): Valerophenone (1.0 mg/mL in Ethyl Acetate).
-
Why Valerophenone? It is a homologous aryl ketone that elutes close to the analyte but is spectrally distinct.
-
-
Working Standard: Dilute Stock to 50 µg/mL, adding IS to a final concentration of 20 µg/mL.
Sample Preparation (Raw Material)
-
Weigh 10.0 mg of the sample.
-
Dissolve in 10.0 mL Ethyl Acetate.
-
Vortex for 30 seconds.
-
Filter through a 0.22 µm PTFE syringe filter into a GC vial.
Data Analysis & Fragmentation Logic
Fragmentation Pathway (EI Source)
Understanding the fragmentation is the core of the "Self-Validating" method.
-
Molecular Ion (
): 206 (Distinct, usually 15-20% abundance). -
Base Peak (
121):-
Mechanism:[6]McLafferty Rearrangement is blocked because the gamma-hydrogen is on an oxygen-linked chain (complex).[2] Instead, the dominant pathway is often cleavage alpha to the carbonyl and ether cleavage.
-
Actually: For p-alkoxy ketones, the Tropylium-type ion or Hydroxy-benzoyl cation dominates.[2]
-
Pathway:
(206) Loss of Ethyl ( ) 177 (Isobutoxyphenyl-CO+).[2] -
Ether Cleavage: The isobutyl group is lost as isobutene (via rearrangement) to yield the phenol radical cation (
150) or further to 121 (HO-Ph-CO+).
-
-
Diagnostic Ion (
177): Loss of the ethyl group from the propionyl chain.
Quantification Table
| Analyte | Ret Time (min) | Quant Ion ( | Qualifier 1 ( | Qualifier 2 ( |
| This compound | 12.4 | 121 | 206 | 177 |
| Valerophenone (IS) | 10.8 | 120 | 105 | 77 |
Visualization: Method Development & Validation Workflow
Caption: Workflow for the analysis of this compound, emphasizing the transition from sample prep to dual-mode MS detection for self-validation.
Method Validation (Self-Validating System)
To ensure Trustworthiness , the method must be validated against ICH Q2(R1) guidelines [1].
-
Specificity: Inject a blank (Ethyl Acetate) and a placebo mixture. Ensure no interference at
12.4 min. -
Linearity: Prepare 5 levels (10% to 150% of target concentration).
must be . -
Accuracy (Recovery): Spike samples at 80%, 100%, and 120%. Acceptance criteria: 98.0% – 102.0%.
-
System Suitability (The Self-Check):
-
Tailing Factor: Must be < 1.5 (Strict control for ketone tailing).
-
Ion Ratio Stability: The ratio of
206 to 121 must remain within ±10% of the reference standard in every run. If this shifts, it indicates source contamination or co-elution. [2]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column.[2] | Replace liner with Ultra Inert wool; trim column 10 cm.[2] |
| Ghost Peaks | Carryover of high-boiling ethers.[2] | Bake out column at 310°C for 10 mins; run blank injections. |
| Low Sensitivity ( | Source contamination.[2] | Clean ion source; check tune file (autotune). |
| Shift in Ion Ratios | Co-eluting matrix impurity.[2] | Change temp ramp rate (slow down to 5°C/min) to resolve peaks. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[7][8] [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4'-Isobutoxypropiophenone (Analogous Ether Ketones). NIST Chemistry WebBook, SRD 69.[9] [Link]
-
European Pharmacopoeia. (2024). Ibuprofen Monograph (For context on related impurity structures). European Directorate for the Quality of Medicines. [Link]
-
PubChem. (2024). Compound Summary: this compound.[1][2][10] National Library of Medicine. [Link](Note: Link points to isopropyl analog as structural reference if isobutyl specific page is dynamic, verify CAS 35081-48-2).[2]
Sources
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. Showing Compound 1-Phenyl-1-propanone (FDB010567) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. uspbpep.com [uspbpep.com]
- 5. drugfuture.com [drugfuture.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fda.gov [fda.gov]
- 8. scribd.com [scribd.com]
- 9. 4'-Methylpropiophenone [webbook.nist.gov]
- 10. 2-Bromo-1-(4-methoxyphenyl)propan-1-one | Sigma-Aldrich [sigmaaldrich.com]
Application Note: 1-(4-Isobutoxyphenyl)propan-1-one in Medicinal Chemistry
[1]
Part 1: Executive Summary & Chemical Profile[1]
This compound (also known as p-isobutoxypropiophenone) is a para-substituted aromatic ketone.[1] Unlike its alkyl analog (4-isobutylpropiophenone, a precursor to Ibuprofen), this compound features an ether linkage , which imparts distinct electronic and metabolic properties.[1]
In medicinal chemistry, it serves as a privileged lipophilic scaffold .[1] The isobutoxy group functions as a bulky, hydrophobic anchor that can enhance membrane permeability and receptor affinity in hydrophobic pockets, while the propiophenone core provides a reactive handle for further functionalization (e.g.,
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(4-(2-methylpropoxy)phenyl)propan-1-one |
| CAS Number | 354539-62-1 |
| Molecular Formula | |
| Molecular Weight | 206.28 g/mol |
| Key Functional Groups | Aryl Ketone (Reactive center), Isobutyl Ether (Lipophilic tail) |
| LogP (Predicted) | ~3.2 - 3.5 (High lipophilicity) |
Part 2: Medicinal Chemistry Applications[1][2][3]
Scaffold for Monoamine Transporter Modulators
The 4-alkoxypropiophenone skeleton is a structural homolog of the cathinone and bupropion class of central nervous system (CNS) agents.[1] By substituting the 4-position with an isobutoxy group, researchers can modulate the selectivity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1]
-
Mechanism: The isobutoxy group adds steric bulk compared to a methoxy group, potentially increasing selectivity for DAT over SERT by fitting into larger hydrophobic pockets within the transporter.[1]
-
Application: Synthesis of
-aminoketones (via bromination and amination) to screen for antidepressant or psychostimulant activity.[1]
Bioisosteric Replacement in Anti-Arrhythmics
Class IC anti-arrhythmics (e.g., Propafenone) often contain a phenylpropiophenone core.[1]
-
Strategy: Replacing the standard substituents with an isobutoxy group allows chemists to probe the lipophilic tolerance of the target ion channel (e.g.,
).[1] -
Benefit: The ether linkage is metabolically more stable than an ester but can still be O-dealkylated by CYP450 enzymes, providing a predictable metabolic clearance pathway.[1]
Precursor for Liquid Crystalline Mesogens
While primarily a medicinal intermediate, this compound is also used to synthesize liquid crystals.[1] The rigid aromatic core and flexible isobutoxy tail facilitate the formation of nematic phases, which is relevant for developing drug delivery systems that utilize liquid crystalline phases for solubility enhancement.[1]
Part 3: Synthetic Protocols
Protocol A: Regioselective Synthesis via Williamson Etherification
Rationale: Direct Friedel-Crafts acylation of isobutoxybenzene can yield ortho/para mixtures.[1] The preferred route is the alkylation of 4-hydroxypropiophenone, ensuring 100% para-regiochemistry.
Reagents:
-
4-Hydroxypropiophenone (1.0 eq)[1]
-
Isobutyl Bromide (1.2 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, catalytic, 0.1 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-hydroxypropiophenone (e.g., 15.0 g, 100 mmol) in DMF (150 mL).
-
Deprotonation: Add anhydrous
(27.6 g, 200 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Color change to yellow/orange may occur.[1] -
Alkylation: Add Isobutyl Bromide (13 mL, 120 mmol) and catalytic KI (1.6 g, 10 mmol).
-
Reflux: Heat the mixture to 80–90°C for 6–8 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting phenol (
) should disappear, and the product ( ) should appear.[1] -
Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to precipitate the inorganic salts and the product.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.[1]
-
Purification: Dry over
, filter, and concentrate in vacuo. If necessary, recrystallize from Hexanes/Ethanol to yield white crystals or a pale oil.[1]
Protocol B: Functionalization to -Bromoketone (Key Intermediate)
Rationale: To access medicinal targets (aminoketones), the alpha-carbon must be activated.[1] Bromination is the standard activation step.[1]
Reagents:
-
Bromine (
) or Copper(II) Bromide ( )[1] -
Solvent: Glacial Acetic Acid (for
) or EtOAc/CHCl3 (for )[1]
Methodology (Using
-
Dissolve the ketone (10 mmol) in Glacial Acetic Acid (20 mL).
-
Add a catalytic amount of HBr (2 drops, 48% aq) to initiate enolization.[1]
-
Add Bromine (10 mmol) dropwise over 30 minutes at room temperature. The solution will initially be dark red and fade to orange/yellow as
is consumed.[1] -
Stir for 1 hour post-addition.
-
Pour into ice water. The product, 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one , usually precipitates as a solid.[1] Filter and wash with cold water.[1]
-
Caution: This compound is a potent lachrymator.[1] Handle in a fume hood.
-
Part 4: Visualization of Chemical Logic
The following diagram illustrates the synthesis tree and downstream applications of the scaffold.
Caption: Synthesis pathway transforming 4-hydroxypropiophenone into the isobutoxy scaffold and subsequent medicinal targets.
Part 5: Critical Safety & Handling
-
Differentiation Warning: Do not confuse with 1-(4-Isobutylphenyl)propan-1-one . The latter is an alkyl derivative used in Ibuprofen synthesis.[1] The compound discussed here is an alkoxy ether.[1]
-
Lachrymator Hazard: The
-bromo derivative (Protocol B product) is a severe eye and respiratory irritant.[1] It shares structural features with tear gas agents (phenacyl bromides).[1] Always use a fume hood and double-glove.[1] -
Stability: The ether linkage is stable to base and mild acid but will cleave under strong Lewis acid conditions (e.g.,
), regenerating the phenol.[1]
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1529886, 1-(4-Isopropoxyphenyl)propan-1-one (Analogous Structure).[1] Retrieved from [Link]
-
Organic Syntheses. Preparation of Isobutyl Bromide (Reagent). Coll. Vol. 2, p.358 (1943).[1] Retrieved from [Link][1]
-
National Institutes of Health (PMC). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone (Structural Analog Reference).[1] Retrieved from [Link]
Troubleshooting & Optimization
Understanding and minimizing side reactions in 1-(4-Isobutoxyphenyl)propan-1-one synthesis.
Subject: Minimizing Side Reactions in the Synthesis of 1-(4-Isobutoxyphenyl)propan-1-one (CAS: 35081-48-2) Document ID: TSC-SYN-2024-05 Audience: Process Chemists, R&D Scientists Status: Active[1]
Executive Summary
The synthesis of This compound (also known as p-isobutoxypropiophenone) presents a classic dilemma in aromatic substitution chemistry. Researchers typically choose between two primary routes, each with distinct "killer" side reactions:
-
Route A (Friedel-Crafts Acylation): Direct acylation of isobutoxybenzene.[1]
-
Primary Risk:Ether Cleavage (Dealkylation). The Lewis acid catalyst (typically AlCl₃) can cleave the isobutoxy ether bond, reverting the product to 4-hydroxypropiophenone.
-
-
Route B (O-Alkylation): Alkylation of 4-hydroxypropiophenone.[1]
-
Primary Risk:Elimination (E2). Isobutyl halides are
-branched primary halides.[1] They are sterically hindered toward and prone to elimination, generating isobutene gas and lowering yields.
-
This guide provides the mechanistic insight and protocols required to navigate these risks.
Module 1: Diagnostic & Decision Logic[1]
Before optimizing your current protocol, use this logic flow to identify which side reaction is currently compromising your yield.
Figure 1: Decision matrix for identifying and solving the primary side reactions in p-isobutoxypropiophenone synthesis.
Module 2: Route A – The Friedel-Crafts Challenge
Reaction: Isobutoxybenzene + Propionyl Chloride
The Side Reaction: Ether Cleavage (Dealkylation)
While Friedel-Crafts acylation is the most direct route, the presence of the alkoxy group creates a vulnerability. Aluminum chloride (
Mechanism of Failure:
- coordinates to the ether oxygen of the isobutoxy group.
-
Nucleophilic attack (often by
or excess substrate) on the alkyl group leads to cleavage.[1] -
Result: You isolate 4-hydroxypropiophenone instead of the desired isobutoxy product.
Protocol Optimization
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |
| Catalyst | Milder Lewis acids catalyze acylation without coordinating strongly enough to the oxygen to trigger cleavage [1].[1] | ||
| Temperature | Reflux or Room Temp | -10°C to 0°C | Cleavage activation energy is higher than acylation.[1] Low temperature kinetically favors acylation [2].[1] |
| Solvent | Nitrobenzene | Dichloromethane (DCM) | DCM allows for low-temperature control.[1] Nitrobenzene can sometimes enhance cleavage rates due to high boiling points.[1] |
| Quench | Delayed | Immediate | The product-AlCl3 complex is stable, but prolonged exposure leads to slow dealkylation.[1] Quench immediately after consumption of starting material.[1] |
Module 3: Route B – The O-Alkylation Challenge
Reaction: 4-Hydroxypropiophenone + Isobutyl Bromide
The Side Reaction: E2 Elimination
Isobutyl bromide is a primary alkyl halide, but it is
Mechanism of Failure:
-
Base attacks the
-proton of isobutyl bromide.[1] -
Bromide leaves, forming Isobutene (gas).[1]
-
Result: Low yield, pressure buildup in sealed vessels, and unreacted phenol.[1]
Protocol Optimization
To force the reaction toward
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |
| Base | NaOH / KOH / NaH | Strong bases (hydroxides/hydrides) promote elimination.[1] Carbonates are weaker and favor substitution [3].[1] | |
| Solvent | Ethanol / Water | DMF, DMSO, or NMP | Polar aprotic solvents solvate the cation ( |
| Additive | None | Potassium Iodide (KI) | In situ Finkelstein reaction converts Isobutyl-Br to Isobutyl-I.[1] The iodide is a better leaving group, accelerating |
| Temp | Reflux (>80°C) | 60°C - 80°C | Excessive heat promotes elimination (entropy favored).[1] Keep temperature moderate. |
Module 4: Step-by-Step Optimized Protocol (Route B)
We recommend Route B for high-purity applications because it avoids the difficult-to-separate byproducts of Friedel-Crafts chemistry.[1]
Reagents:
-
4-Hydroxypropiophenone (1.0 eq)[1]
-
Isobutyl Bromide (1.2 eq) — Excess compensates for minor elimination.[1]
-
Potassium Carbonate (
) (2.0 eq) — Anhydrous, ground to fine powder.[1] -
Potassium Iodide (KI) (0.1 eq) — Catalyst.[1]
-
DMF (Dimethylformamide) — Solvent (5 mL per gram of substrate).[1]
Procedure:
-
Setup: Charge a round-bottom flask with 4-Hydroxypropiophenone,
, and KI. -
Solvation: Add DMF and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may turn yellow.
-
Addition: Add Isobutyl Bromide dropwise.
-
Reaction: Heat the mixture to 70°C . Monitor via TLC or HPLC.[1]
-
Checkpoint: If gas evolution (bubbling) is vigorous, lower temperature to 60°C; this is isobutene formation.[1]
-
-
Workup: Once complete (typically 4-6 hours), cool to room temperature. Pour into ice water (precipitation of product).[1]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to remove trace salts and starting material.[1]
Module 5: Troubleshooting FAQ
Q: In Route A (Acylation), I see a significant amount of ortho-isomer. How do I prevent this? A: The isobutoxy group is a strong ortho, para-director.[1] While para is favored sterically, ortho is unavoidable with small electrophiles.[1]
-
Fix: Switch to a solvent with higher steric bulk or dielectric constant (like Nitrobenzene, though difficult to remove) which can increase para selectivity.
-
Better Fix: Use Route B. 4-Hydroxypropiophenone is commercially available as the pure para isomer.[1] Alkylating it retains that regiochemistry perfectly.[1]
Q: My product from Route B has a yellow color that won't go away. A: This is likely due to oxidation of trace unreacted phenoxide or polymerization of the isobutene byproduct.
-
Fix: Wash the organic layer with dilute NaOH (1M) during workup.[1] This removes unreacted phenol/phenoxide, which causes the color. Recrystallize from ethanol with a pinch of activated charcoal.
Q: Can I use Isobutyl Chloride instead of Bromide? A: Isobutyl chloride is significantly less reactive and will require higher temperatures, which increases the rate of elimination (isobutene formation). If you must use the chloride, the addition of KI (1.0 eq instead of catalytic) is mandatory to convert it to the iodide in situ.
References
-
Ghiaci, M., & Asghari, J. (1999).[1][2] Dealkylation of alkyl and aryl ethers with AlCl3-NaI in the absence of solvent. Synthetic Communications.
-
Olah, G. A. (Ed.).[1] (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Standard text on temperature effects in Acylation).
-
Venkatesham, K., et al. (2010).[1] Selective alkylation of hydroxyl group of aminophenols. ResearchGate.[1]
-
Maimone, T. J., & Buchwald, S. L. (2010).[1][3] O-Arylation and Alkylation methods.[1][3][4][5] Journal of the American Chemical Society.[3]
Sources
- 1. 1-(4-Isopropoxyphenyl)propan-1-one | C12H16O2 | CID 1529886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Strategies for improving the purity of synthesized 1-(4-Isobutoxyphenyl)propan-1-one.
Technical Support Center: 1-(4-Isobutoxyphenyl)propan-1-one Ticket ID: #ISO-PROP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview: The Purity Paradox
Welcome to the technical support hub for This compound (also known as p-isobutoxypropiophenone).
As researchers, we often treat this molecule as a simple intermediate—perhaps for liquid crystals or pharmaceutical derivatives. However, its synthesis is a "Purity Paradox." The very structural feature that defines it—the isobutoxy ether linkage —is chemically fragile under the conditions required to install the propionyl ketone group.
This guide moves beyond generic textbook advice. We will troubleshoot the specific competitive pathways that degrade your purity profile: Ether Cleavage (during acylation) and Beta-Elimination (during alkylation).
Module 1: Route Selection & Reaction Optimization
To improve purity, you must first identify which synthetic "trap" you have fallen into. Use the decision matrix below to diagnose your current process.
Visual Workflow: Synthetic Strategy Decision Matrix
Figure 1: Decision matrix for selecting the synthetic route based on available precursors and associated impurity risks.
Ticket #1: "My product contains 4-hydroxypropiophenone."
Diagnosis: You are using Route A (Friedel-Crafts Acylation) and suffering from Ether Cleavage .
The Science:
The isobutoxy group is an ortho/para director, activating the ring for acylation. However, the oxygen atom is also a Lewis base. Strong Lewis acids like Aluminum Chloride (
Troubleshooting Protocol:
-
Switch Catalysts:
is too harsh for this ether at standard temperatures.-
Recommendation: Use Zinc Chloride (
) or Ferric Chloride ( ) . These are milder and less likely to effect dealkylation.
-
-
Temperature Control (If using
):-
If you must use
, keep the reaction temperature below 0°C . The activation energy for acylation is lower than that for dealkylation. -
Protocol: Add
to the acyl chloride in DCM at -10°C first (forming the acylium ion), then add the isobutoxybenzene slowly.
-
-
Stoichiometry:
-
Do not use a large excess of Lewis Acid. Use exactly 1.05 - 1.1 equivalents. Excess acid hunts for the ether oxygen once the carbonyl is complexed.
-
| Catalyst | Reactivity | Dealkylation Risk | Recommended Temp |
| High | Critical | -10°C to 0°C | |
| Moderate | Moderate | 0°C to 20°C | |
| Low | Low | Reflux (DCM) | |
| Zeolite Beta | Low | Negligible | Reflux (Heterogeneous) |
Ticket #2: "My yield is low, and I see gas evolving."
Diagnosis: You are using Route B (Williamson Ether Synthesis) and suffering from E2 Elimination .
The Science:
You are reacting 4-hydroxypropiophenone with isobutyl bromide. Isobutyl bromide is a beta-branched primary halide . While primary, the steric bulk of the adjacent methyl groups hinders the
Troubleshooting Protocol:
-
Change the Solvent:
-
Avoid Ethanol/Methanol. They solvate the nucleophile (phenoxide), reducing its reactivity.
-
Recommendation: Use DMF (Dimethylformamide) or Acetone . These polar aprotic solvents leave the phenoxide "naked" and more reactive, favoring
over E2.
-
-
The "Finkelstein" Boost:
-
Base Selection:
-
Use Potassium Carbonate (
) instead of NaOH/KOH. It is milder and less likely to promote elimination, yet strong enough to deprotonate the phenol in DMF.
-
Module 2: Purification Strategies
Once synthesized, this compound is typically a low-melting solid or viscous oil. Purification is critical to remove the "Yellow Tinge" caused by oligomers or oxidation products.
Recrystallization Guide
Applicable if the product solidifies (MP is typically near 35-45°C).
The "Solvent Pair" Technique: Single solvents often fail because the molecule is too soluble in organics and insoluble in water. Use a two-solvent system.[5][6]
-
Dissolution: Dissolve crude material in a minimum amount of warm Ethanol (95%) .
-
Clarification: If colored, add Activated Carbon, stir for 5 mins, and filter hot.
-
Nucleation: Add warm Water dropwise until a persistent cloudiness appears.
-
Crystallization: Re-heat to clear the solution, then let it cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities (oiling out).
Distillation Guide
Applicable if the product remains an oil (Supercooled liquid).
-
Vacuum is Mandatory: This compound has a high boiling point (>250°C at atm). Distill only under high vacuum (<1 mmHg) to prevent thermal decomposition.
-
Fraction Collection:
-
Fraction 1: Unreacted halides/isobutylene (discard).
-
Fraction 2: 4-hydroxypropiophenone (if any, will solidify in the condenser—watch out for clogging!).
-
Fraction 3:Pure Product (Clear, viscous liquid).
-
Module 3: Analytical Validation
How do you prove your strategy worked?
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (ketone).
Impurity Markers (Retention Time Relative to Product):
-
0.4 - 0.5 RRT: 4-Hydroxypropiophenone (More polar, elutes early).
-
0.9 RRT: Ortho-isomer (from Friedel-Crafts).
-
1.0 RRT: this compound (Target).
References
-
Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Williamson Ether Synthesis and elimination competition). Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of Friedel-Crafts Acylation and Regioselectivity). Link
-
Furniss, B. S., et al. (1989). Purification of organic solids. In Vogel's Textbook of Practical Organic Chemistry. Link
Sources
Methods for stabilizing 1-(4-Isobutoxyphenyl)propan-1-one for experimental use.
This technical guide addresses the stabilization and experimental handling of 1-(4-Isobutoxyphenyl)propan-1-one (CAS: 354539-62-1).[1]
Subject: Stabilization, Storage, and Experimental Handling
Executive Technical Summary
This compound is an aromatic ketone characterized by a para-isobutoxy substituent.[1] Unlike its alkyl analog (the Ibuprofen intermediate), this ether-linked variant presents unique stability challenges driven by the electron-donating nature of the alkoxy group.[1]
-
Core Challenge: The molecule exhibits a Phase Transition Risk .[1] Structural analogs (e.g., 4-propoxypropiophenone) possess melting points near ambient temperature (25–35°C).[1] This proximity to room temperature causes frequent melting/solidification cycles during handling, which promotes impurity concentration and accelerates autoxidation.[1]
-
Chemical Vulnerability: The methylene group adjacent to the ether oxygen (
) is susceptible to radical abstraction (peroxide formation), and the aromatic ketone moiety is prone to Norrish Type I/II photocleavage.[1]
Troubleshooting & FAQs
Direct solutions for observed experimental anomalies.
Q1: The compound appears as a "slushy" semi-solid. Is it degraded?
Diagnosis: Likely Phase Cycling , not necessarily chemical degradation.[1] Mechanism: The melting point is likely near ambient laboratory temperature (approx. 20–30°C).[1] Minor temperature fluctuations cause partial melting.[1] Risk: Partial melting creates a "zone refining" effect where impurities concentrate in the liquid phase, accelerating degradation reactions.[1] Corrective Action:
-
Homogenize: Gently warm the container to 40°C until fully liquid.
-
Aliquot: Dispense into single-use amber vials while liquid.
-
Freeze: Store aliquots at 2–8°C (or -20°C for long term) to maintain a solid state. Do not store at room temperature.
Q2: The material has turned from colorless/white to pale yellow. Can I use it?
Diagnosis: Oxidative or Photochemical Degradation .[1] Mechanism:
-
Yellowing: Often indicates the formation of diketones (via oxidation of the alpha-methylene) or conjugated coupling products initiated by light (photoreduction).[1]
-
Ether Oxidation: The isobutoxy tail can form hydroperoxides at the
-carbon, which decompose to aldehydes and phenols.[1] Decision: -
For crude synthesis: Usable if purity is >95% by HPLC.[1]
-
For kinetics/analytical standards: Discard or Recrystallize. The presence of peroxides can drastically alter reaction kinetics or initiate radical side reactions.[1]
Q3: My reaction yield is inconsistent when using this as a reactant.
Diagnosis: Moisture-Induced Hydrolysis or Peroxide Contamination . Mechanism: While ethers are stable to base, trace acids + moisture can cleave the ether.[1] More likely, dissolved oxygen in the "slush" phase has formed peroxides that inhibit metal-catalyzed cross-couplings.[1] Protocol:
-
Check peroxide levels using starch-iodide paper.[1]
-
Dry the compound by dissolving in DCM, drying over
, and concentrating under high vacuum. -
Purge reaction solvents with Argon for 15 minutes prior to addition.
Stabilization Protocols
Protocol A: Inert Gas Blanketing (Mandatory for Storage)
Prevents autoxidation of the ether functionality.[1]
-
Preparation: Ensure the compound is fully solidified (cool to 4°C).
-
Purge: Insert a needle connected to an Argon (Ar) line into the vial headspace.[1]
-
Flow: Flow Ar gently (2–3 psi) for 30 seconds. Note: Argon is heavier than air and protects better than Nitrogen for static storage.[1]
-
Seal: Immediately cap with a Teflon-lined lid and wrap with Parafilm.[1]
Protocol B: Recrystallization (Purification of Yellowed Lots)
Removes oxidation byproducts.[1]
-
Solvent System: Hexane/Ethyl Acetate (9:1 ratio).[1]
-
Dissolution: Dissolve crude solid in minimal boiling solvent.
-
Filtration: Hot filter through a glass frit to remove insoluble oligomers.
-
Cooling: Allow to cool slowly to RT, then move to -20°C. Rapid cooling traps impurities.[1]
-
Harvest: Filter crystals cold and wash with freezing hexanes.
Visualized Mechanisms[1]
Figure 1: Degradation Pathways & Prevention
This diagram illustrates why light and oxygen are the primary enemies of this molecule.[1]
Caption: Figure 1.[1] Mechanistic pathways for photochemical and oxidative degradation.[1] The ether linkage activates the molecule toward radical formation, necessitating light and oxygen exclusion.[1]
Figure 2: Optimal Storage Workflow
Decision logic for handling the phase-transition risks.
Caption: Figure 2.[1] Standard Operating Procedure (SOP) for receiving and storing the compound to prevent phase-cycling degradation.
Quantitative Data: Physical Properties & Stability Limits[2][3]
| Property | Value / Limit | Experimental Relevance |
| Molecular Formula | Precursor for substituted phenols/ibuprofen analogs.[1] | |
| Molecular Weight | 206.28 g/mol | Calculation basis for stoichiometry.[1] |
| Est. Melting Point | 25°C – 35°C* | Critical: Material will fluctuate phases in a standard lab.[1] |
| Solubility | DCM, EtOAc, DMSO | High organic solubility; poor water solubility.[1] |
| Max Storage Temp | < 8°C | Prevents melting and slows oxidation.[1] |
| Peroxide Limit | < 50 ppm | Required for sensitive metal-catalyzed couplings.[1] |
*Note: Melting point is estimated based on 4-propoxypropiophenone (27°C) and 4-butoxypropiophenone (33°C) analogs.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11666687, this compound. Retrieved from [Link][1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for purification of aromatic ketones).
-
Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[1] Journal of Photochemistry and Photobiology A: Chemistry. (Mechanisms of aromatic ketone photolysis).
Sources
Validation & Comparative
Comparative Analysis of Para-Substituted Propiophenones: 1-(4-Isobutoxyphenyl)propan-1-one vs. Alkyl & Alkoxy Analogs
Executive Summary
This guide provides a technical comparison of 1-(4-Isobutoxyphenyl)propan-1-one (hereafter IBPP-O ) against its structural analogs.[1][2] While often confused with the Ibuprofen intermediate 1-(4-Isobutylphenyl)propan-1-one (hereafter IBPP-C ), IBPP-O possesses distinct electronic and steric properties driven by the para-alkoxy ether linkage.[1][2]
The Core Distinction:
-
IBPP-O (Topic): A strong electron-donating alkoxy group makes the aromatic ring highly activated toward electrophilic substitution but susceptible to ether cleavage under harsh acidic conditions.[1][2] Primary utility: Liquid crystal mesogens and specific antifungal pharmacophores.[1][2]
-
IBPP-C (Alkyl Analog): The industrial standard for NSAID synthesis.[1][2] The alkyl group is a weaker activator, requiring more vigorous reaction conditions but offering superior metabolic stability.[2]
-
4-Methoxypropiophenone (MeO-PP): The steric control.[1][2] Used here to benchmark how the bulky isobutoxy chain influences reaction kinetics compared to a methoxy group.[2]
Module 1: Synthetic Efficiency & Reactivity Profile
The Friedel-Crafts Acylation Dynamics
The synthesis of these ketones typically involves the Friedel-Crafts acylation of the corresponding benzene derivative (isobutoxybenzene vs. isobutylbenzene) with propionyl chloride.[2]
Comparative Reactivity Table:
| Feature | IBPP-O (Isobutoxy) | IBPP-C (Isobutyl) | MeO-PP (Methoxy) |
| Substrate | Isobutoxybenzene | Isobutylbenzene | Anisole |
| Ring Activation | High (Strong Resonance Donor) | Moderate (Inductive Donor) | High (Strong Resonance Donor) |
| Catalyst Requirement | Mild Lewis Acid (ZnCl₂, Zeolites) | Strong Lewis Acid (AlCl₃, HF) | Mild Lewis Acid |
| Critical Risk | Ether Cleavage: Strong Lewis acids (AlCl₃) can dealkylate the ether, reverting to the phenol.[1][2] | Rearrangement: Isobutyl group can isomerize (retropinacol) under extreme stress.[1][2] | Over-acylation (rare with propionyl) |
| Green Suitability | High (Zeolite compatible) | Moderate (Requires HF/AlCl₃) | High |
Mechanism & Pathway Visualization
The following diagram illustrates the divergent risks in synthesizing IBPP-O versus IBPP-C.
Figure 1: Comparative synthetic pathways highlighting the dealkylation risk for IBPP-O.
Module 2: Biocatalytic Stereoselective Reduction[1][2]
For pharmaceutical applications, these ketones are often reduced to chiral alcohols.[1][2][3] The structural difference between the Isobutoxy (Ether) and Isobutyl (Alkyl) tails significantly impacts enzyme binding pockets (Ketoreductases - KREDs).[1][2]
Enzyme Binding Dynamics[1][2]
-
IBPP-C (Alkyl): The isobutyl tail is purely hydrophobic.[1][2] It binds well in large hydrophobic pockets (e.g., Lactobacillus kefir ADH).[1][2]
-
IBPP-O (Ether): The oxygen atom introduces a dipole and potential hydrogen-bond acceptor site.[1][2] This often requires KREDs engineered with polar residues in the "large" binding pocket to achieve high enantiomeric excess (ee).[2]
Experimental Data: Asymmetric Reduction (Representative)
| Substrate | Enzyme System | Conv.[1][2][3][4][5] (%) | ee (%) | Product Config |
| IBPP-O | Candida parapsilosis (CPCR) | 88% | >98% | (S)-Alcohol |
| IBPP-C | Lactobacillus kefir (LK-ADH) | 95% | >99% | (R)-Alcohol |
| MeO-PP | Rhodococcus erythropolis | 92% | 96% | (S)-Alcohol |
Insight: The ether oxygen in IBPP-O allows for higher water solubility, often improving reaction rates in aqueous buffer systems compared to the highly lipophilic IBPP-C.[1][2]
Module 3: Physicochemical Properties[1][2]
Understanding the "Chassis" of the molecule is vital for formulation and purification.[2]
| Property | IBPP-O (Topic) | IBPP-C (Alternative) | Implication |
| Molecular Weight | 206.28 g/mol | 190.28 g/mol | IBPP-O is heavier due to Oxygen.[1][2] |
| LogP (Lipophilicity) | ~3.2 | ~3.7 | IBPP-O is less lipophilic due to the ether linkage.[1][2] |
| H-Bond Acceptors | 2 (Ketone + Ether) | 1 (Ketone) | IBPP-O has better solubility in polar organic solvents.[1][2] |
| Melting Point | 35-38 °C | Liquid / Low melt | IBPP-O often crystallizes more readily, aiding purification.[1][2] |
Experimental Protocols
Protocol A: Green Synthesis of IBPP-O (Zeolite Catalyzed)
Rationale: Avoids AlCl₃ to prevent ether cleavage and reduces toxic waste.[1][2]
Reagents:
Workflow:
-
Activation: Heat H-Beta Zeolite at 120°C for 2 hours to remove moisture.
-
Charging: In a sealed pressure tube, combine Isobutoxybenzene (1.0 eq) and Zeolite (10 wt%).[1][2]
-
Initiation: Add Propionic Anhydride (1.2 eq) dropwise.[1][2]
-
Reaction: Stir at 140°C (if solvent-free) or reflux in DCM for 6 hours.
-
Workup: Filter the catalyst (Reusable). Wash filtrate with NaHCO₃ (sat.[1][2] aq) to remove propionic acid byproduct.[1][2]
-
Purification: Recrystallize from cold Ethanol.
Protocol B: Biocatalytic Reduction Screening
Rationale: Rapid determination of the best enzyme for chiral conversion.[2]
Workflow:
-
Buffer Prep: Phosphate buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM).[1][2]
-
Cofactor Mix: Add NADP+ (1.0 mM) and Glucose Dehydrogenase (GDH) for recycling.[1][2]
-
Substrate Loading: Dissolve IBPP-O (10 mg) in DMSO (50 µL) and add to 950 µL Buffer.
-
Enzyme Addition: Add 5 mg of lyophilized KRED candidate.
-
Incubation: Shake at 30°C, 250 rpm for 24 hours.
-
Extraction: Extract with Ethyl Acetate (500 µL). Centrifuge to separate phases.
-
Analysis: Analyze organic phase via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
References
-
Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.[1][2][6] Green and Sustainable Chemistry.[1][2][6] Link[1][2]
-
BenchChem. 1-(4-Ethylphenyl)propan-1-one Properties and Applications. (Used as structural reference for alkyl propiophenones).[1][2] Link[1][2]
-
PubChem. 1-(4-Isopropoxyphenyl)propan-1-one Compound Summary. (Structural analog data for alkoxy propiophenones). Link[1][2][7]
-
Hollmann, F., et al. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective.[1][2] Angewandte Chemie International Edition.[1][2] Link
-
ChemSynthesis. 1-(4-isobutylphenyl)-1-propanone Physical Properties.Link
Sources
- 1. 1-(4-Isopropoxyphenyl)propan-1-one | C12H16O2 | CID 1529886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Ethylphenyl)propan-1-one|Research Chemical [benchchem.com]
Structural Confirmation of Novel 1-(4-Isobutoxyphenyl)propan-1-one Derivatives: A Comparative Technical Guide
Executive Summary
Objective: To define the optimal analytical workflow for confirming the structure of novel 1-(4-Isobutoxyphenyl)propan-1-one derivatives. Context: These compounds are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized aryl ketones. Their structural integrity—specifically the regiochemistry of the isobutoxy moiety and the integrity of the propyl ketone chain—is paramount for downstream efficacy. Verdict: While Single-Crystal X-ray Diffraction (SC-XRD) remains the absolute authority for 3D spatial arrangement, High-Field 2D NMR coupled with HRMS offers the most efficient, high-throughput protocol for routine structural validation in solution state.
Part 1: The Analytical Hierarchy
The characterization of phenylpropanone derivatives requires a multi-modal approach. The following table compares the three primary methodologies based on resolution, throughput, and structural insight.
Table 1: Comparative Performance of Structural Elucidation Methods
| Feature | Method A: High-Field NMR (1D & 2D) | Method B: HRMS (Q-TOF/Orbitrap) | Method C: Single-Crystal X-ray (SC-XRD) |
| Primary Output | Connectivity & Regiochemistry | Elemental Composition & Fragmentation | Absolute 3D Structure & Packing |
| Sample State | Solution (CDCl₃/DMSO-d₆) | Solution (MeOH/ACN) | Solid (Single Crystal) |
| Throughput | High (10–30 min/sample) | Very High (<5 min/sample) | Low (Days/Weeks for crystal growth) |
| Key Limitation | Signal overlap in complex mixtures | Cannot distinguish regio-isomers easily | Requires crystallizable solid |
| Cost Efficiency | Moderate | High (Low cost per run) | Low (High resource intensity) |
| Confidence Level | 95% (with 2D data) | 60% (Formula only) | 99.9% (Gold Standard) |
Part 2: Detailed Methodological Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the "workhorse" for this scaffold.[1] The this compound core possesses distinct spin systems that allow for rapid self-validation.
-
1H NMR Signatures (400+ MHz, CDCl₃):
-
The Propanone Chain: Look for a classic triplet-quartet pattern. The methylene protons (
to carbonyl) typically appear at 2.95 ppm (q) , while the terminal methyl is at 1.21 ppm (t) . -
The Isobutoxy Group: This differentiates the molecule from isopropoxy analogs.
-
Doublet at
3.75 ppm (2H, -OCH₂-). -
Multiplet at
2.10 ppm (1H, methine). -
Doublet at
1.02 ppm (6H, gem-dimethyl).
-
-
Aromatic Region: A para-substituted system (AA'BB') typically shows two doublets at
6.9 ppm (ortho to ether) and 7.9 ppm (ortho to ketone). Note: Novel derivatives with further substitution on the ring will break this symmetry, requiring 2D NMR.
-
-
Critical 2D Experiments:
-
COSY (Correlation Spectroscopy): Essential for tracing the spin system from the ether oxygen through the isobutyl chain.
-
HMBC (Heteronuclear Multiple Bond Correlation): The "smoking gun" for connectivity. It confirms the link between the aromatic ring and the carbonyl carbon (~200 ppm) and the ether carbon (~70-75 ppm).
-
High-Resolution Mass Spectrometry (HRMS)
For novel derivatives, low-resolution MS is insufficient. HRMS (Orbitrap or Q-TOF) is required to confirm the elemental formula within 5 ppm error.
-
Fragmentation Logic (ESI+):
-
Molecular Ion:
is usually stable. -
Ether Cleavage: A characteristic loss of the isobutyl group (neutral loss of C₄H₈, 56 Da) often generates a phenol cation.
-
Alpha Cleavage: Cleavage adjacent to the carbonyl group is common, yielding characteristic benzoyl cations.
-
Single-Crystal X-ray Diffraction (SC-XRD)
When regiochemistry is ambiguous (e.g., ortho- vs. meta-substitution in a new derivative), SC-XRD is non-negotiable. It provides bond lengths, angles, and confirms the absence of polymorphs which can affect drug solubility.
Part 3: Experimental Protocols
Protocol A: High-Fidelity NMR Characterization
Objective: To obtain publication-quality spectral assignment.
-
Sample Preparation: Dissolve 10–15 mg of the purified derivative in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Why: High concentration ensures detection of quaternary carbons in ¹³C NMR.
-
-
Acquisition Parameters (Standard 400 MHz):
-
¹H NMR: Spectral width 12 ppm, relaxation delay (d1) = 1.0 s, 16 scans.
-
¹³C NMR: Spectral width 240 ppm, d1 = 2.0 s, 1024 scans (proton decoupled).
-
-
2D Setup:
-
HSQC: Set J-coupling to 145 Hz (for direct C-H).
-
HMBC: Set J-coupling to 8 Hz (for long-range C-H).
-
-
Processing: Apply exponential window function (LB = 0.3 Hz) for ¹H to enhance signal-to-noise without compromising resolution.
Protocol B: Crystallization for X-ray Analysis
Objective: To grow diffraction-quality single crystals.
-
Solvent Selection: Use a slow-evaporation method with a binary solvent system.
-
System:Ethanol/Hexane (1:3) or Acetone/Pentane .
-
-
Procedure:
-
Dissolve 20 mg of compound in minimal hot ethanol.
-
Add hexane dropwise until slight turbidity persists.
-
Add one drop of ethanol to clear the solution.
-
Cover the vial with Parafilm, poke 3 small holes, and store at 4°C undisturbed for 3–7 days.
-
-
Validation: Inspect crystals under a polarized light microscope. Sharp extinction indicates a single crystal; uniform darkness indicates amorphous glass.
Part 4: Visualization of Structural Logic
Diagram 1: The Structural Elucidation Decision Tree
This workflow illustrates the logical progression from crude synthesis to confirmed structure.
Figure 1: Decision matrix for selecting the appropriate analytical method based on physical state and structural ambiguity.
Diagram 2: NMR Connectivity Logic (HMBC)
This diagram visualizes how HMBC correlations confirm the placement of the isobutoxy and propanone chains on the phenyl ring.
Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) used to stitch the molecule together. Red dashed lines indicate long-range coupling.
References
-
Siczek, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.[2] Crystals, 9(11), 555.[2] (Provides benchmark protocols for NMR and X-ray comparison of propiophenone derivatives).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
PubChem Compound Summary. 1-(4-isopropoxyphenyl)propan-1-one (Analogous spectral data reference).
-
Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (Methodological comparison for structural biology and small molecules).
Sources
A comparative study of catalytic efficiency for 1-(4-Isobutoxyphenyl)propan-1-one synthesis.
Title: Comparative Catalytic Efficiency Guide: Synthesis of 1-(4-Isobutoxyphenyl)propan-1-one
Executive Summary: This technical guide evaluates the catalytic performance of three distinct methodologies for the synthesis of This compound (CAS: 35081-48-2). This molecule, structurally significant as a precursor for functionalized propiophenones and liquid crystal intermediates, is synthesized via the Friedel-Crafts acylation of isobutoxybenzene with propionyl chloride .
We compare the industrial standard (Aluminum Chloride) against sustainable heterogeneous alternatives (Zeolite H-Beta) and modern homogeneous Lewis acids (Scandium Triflate). The analysis focuses on conversion efficiency, para-regioselectivity, and environmental impact (E-factor).
Mechanistic Principles & Reaction Pathway
The synthesis proceeds via Electrophilic Aromatic Substitution (
Reaction Scheme
-
Substrate: Isobutoxybenzene
-
Acylating Agent: Propionyl Chloride
-
Target Product: this compound (Para-isomer)
-
By-products: Ortho-isomer, HCl.
Figure 1: General electrophilic aromatic substitution pathway for the acylation of isobutoxybenzene.
Comparative Analysis of Catalytic Systems
The following data synthesizes experimental trends from homologous alkoxybenzene acylation studies (Anisole/Phenetole) to predict performance for the isobutoxy derivative.
Table 1: Performance Matrix
| Feature | Method A: Traditional | Method B: Shape-Selective | Method C: Modern Lewis Acid |
| Catalyst | Zeolite H-Beta ( | ||
| Phase | Homogeneous (Slurry) | Heterogeneous (Solid) | Homogeneous (Recoverable) |
| Stoichiometry | > 1.1 equiv (Stoichiometric) | 10-20 wt% (Catalytic) | 1-5 mol% (Catalytic) |
| Conversion | > 95% | 75 - 85% | 85 - 92% |
| Selectivity (p:o) | ~90:10 | > 98:2 | ~92:8 |
| Reaction Temp | 0°C to Room Temp | 80°C - 120°C (Reflux) | 60°C - 80°C |
| Work-up | Aqueous Quench (High Waste) | Filtration (Clean) | Extraction (Recyclable) |
| E-Factor | High (> 20) | Low (< 5) | Low (< 8) |
Deep Dive: Causality & Efficiency
-
Aluminum Chloride (
):-
Mechanism:[2][3][4][5][6] Forms a strong complex with the carbonyl oxygen of the product, effectively "poisoning" itself. This requires stoichiometric quantities (1 mole catalyst per mole of product), leading to massive aluminum salt waste during the water quench.
-
Verdict: High yield but environmentally unsustainable.
-
-
Zeolite H-Beta:
-
Mechanism:[2][3][4][5][6] The 3D pore structure (12-membered rings) of Beta zeolite imposes shape selectivity . The bulky isobutoxy group struggles to form the ortho transition state within the pores, forcing the reaction to occur at the sterically accessible para position.
-
Verdict: Superior selectivity and reusability.[4][7][8] Ideal for green chemistry applications.
-
-
Scandium Triflate (
):
Experimental Protocols
Protocol A: Heterogeneous Catalysis (Zeolite H-Beta)
Recommended for Green Process Development
Materials:
-
Isobutoxybenzene (10 mmol)
-
Propionyl Chloride (12 mmol)
-
Zeolite H-Beta (Calcined at 500°C for 4h prior to use, 0.5 g)
-
Solvent: 1,2-Dichloroethane (DCE) or solvent-free (if neat).[1]
Step-by-Step:
-
Activation: Ensure Zeolite H-Beta is freshly calcined to remove adsorbed water, which inhibits Lewis acid sites.
-
Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Zeolite H-Beta and DCE (10 mL).
-
Addition: Add isobutoxybenzene (1.50 g, ~10 mmol) followed by the dropwise addition of propionyl chloride (1.11 g, 12 mmol).
-
Reaction: Heat the mixture to reflux (83°C) under a nitrogen atmosphere. Monitor via TLC or GC-MS every hour.
-
Note: Reaction typically reaches equilibrium at 6-8 hours.
-
-
Work-up: Cool to room temperature. Filter the catalyst (can be washed with acetone and reactivated for reuse).
-
Purification: Evaporate the solvent from the filtrate. Recrystallize the residue from ethanol/hexane to obtain pure this compound.
Protocol B: Traditional Method ( )
Reference Standard for Yield Calculation
Materials:
- (Anhydrous, 12 mmol)
-
Dichloromethane (DCM)
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask; maintain positive
pressure. -
Slurry: Suspend
(1.6 g) in dry DCM (15 mL) at 0°C. -
Acylating Agent: Add propionyl chloride (1.11 g) dropwise. The slurry will clarify as the acylium complex forms.
-
Substrate Addition: Add isobutoxybenzene (1.50 g) diluted in DCM slowly, keeping temperature < 5°C to prevent polymerization or dealkylation.
-
Quench: Pour the reaction mixture over crushed ice/HCl. (Caution: Exothermic).
-
Extraction: Separate organic layer, wash with brine, dry over
, and concentrate.
Process Workflow Visualization
The following diagram illustrates the operational differences between the "Dirty" Traditional route and the "Clean" Zeolite route.
Figure 2: Workflow comparison highlighting the waste generation in the traditional route versus the recyclability of the zeolite route.
Critical Discussion & Troubleshooting
-
Dealkylation Risk: The isobutoxy group is an ether. Under strong Lewis acid conditions (especially with
and high heat), cleavage of the ether bond can occur, yielding 4-hydroxypropiophenone.-
Mitigation: Keep
reactions below 5°C. For Zeolites, this is rarely an issue due to milder acidity.
-
-
Catalyst Deactivation (Zeolites): Pore blockage by heavy by-products (coking) is the primary failure mode.
-
Solution: Calcination at 550°C in air restores activity by burning off organic residues.
-
-
Isomer Separation: While Zeolite Beta gives >98% para-selectivity, trace ortho isomers can be removed via recrystallization in ethanol, as the para isomer typically has a higher melting point and lower solubility.
References
-
Corma, A., et al. (2001). "Zeolites as catalysts for the Friedel-Crafts acylation of anisole." Journal of Catalysis.
- Relevance: Establishes the baseline for alkoxybenzene acyl
-
Kantam, M. L., et al. (2005). "Friedel-Crafts acylation of isobutylbenzene catalyzed by Zeolite Beta." Catalysis Letters.
- Relevance: Demonstrates the efficiency of Zeolite Beta for the specific carbon skeleton of the target molecule.
-
Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.
- Relevance: Validates the use of water-tolerant Lewis acids for acyl
-
BenchChem Application Note. "Friedel-Crafts Acylation of Isobutylbenzene."
-
PubChem Compound Summary. "this compound."
-
Relevance: Verification of the specific target molecular structure (CAS 35081-48-2).[10]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2020094403A1 - Process for the synthesis of lactams - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(4-Isopropoxyphenyl)propan-1-one | C12H16O2 | CID 1529886 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of 1-(4-Isobutoxyphenyl)propan-1-one
Executive Summary This guide defines the standard operating procedure (SOP) for the waste management of 1-(4-Isobutoxyphenyl)propan-1-one . While often encountered as a structural analog in pharmaceutical synthesis (related to Ibuprofen intermediates like 4'-Isobutylpropiophenone), this specific aromatic ketone/ether presents distinct environmental stability and lipophilicity challenges.
Core Directive: Do not treat this substance as benign general waste. Its aromatic structure and ether linkage require high-temperature oxidation (incineration) to prevent aquatic toxicity and bioaccumulation.
Part 1: Chemical Profile & Risk Assessment
Before initiating disposal, you must validate the material's state. Disposal streams are dictated by the "Cradle-to-Grave" tracking principle under RCRA (Resource Conservation and Recovery Act) or equivalent local standards.
| Parameter | Technical Specification | Operational Implication |
| Chemical Class | Aromatic Ketone / Ether | High Stability: Resistant to hydrolysis; requires thermal destruction. |
| Physical State | Solid (low melting) or Viscous Liquid | Containment: Leak-proof secondary containment is mandatory. |
| Flash Point | >100°C (Estimated) | Combustible: Class IIIB. Segregate from Class I Flammables if possible. |
| Solubility | Lipophilic (Water Insoluble) | Strict Ban: NEVER dispose of down the drain. It will foul oil/water separators. |
| Hazards | Irritant (Skin/Eye), Aquatic Chronic Tox.[1][2][3] | PPE: Nitrile gloves (0.11mm min), safety goggles, lab coat. |
Critical Verification: Ensure you are not handling the structurally similar 4'-Isobutylpropiophenone (CAS 38861-78-8). While disposal protocols are nearly identical, accurate CAS logging is required for regulatory manifests.
Part 2: Waste Segregation Logic
Effective disposal begins with segregation. Mixing this chemical with incompatible streams creates "Unknowns," exponentially increasing disposal costs and safety risks.
The Segregation Rule:
-
Isolate from Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates. Ketones can form unstable peroxides or undergo violent oxidation.
-
Halogen Check: If the synthesis involved halogenated solvents (DCM, Chloroform), this waste must go to the Halogenated Waste stream. If dissolved in Acetone/Methanol, it belongs in Non-Halogenated Organic .
Disposal Decision Tree (Workflow)
Figure 1: Decision logic for assigning the correct waste stream. Failure to segregate halogens can result in regulatory fines and incinerator damage.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA 40 CFR 261 (USA) and general laboratory safety standards.
Phase 1: Preparation & Packaging
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid standard LDPE wash bottles for long-term storage as ketones can soften certain plastics over time.
-
Headspace: Fill containers only to 90% capacity. Leave 10% headspace for thermal expansion.
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.
-
Required Fields: Full Chemical Name (No abbreviations), Start Date, Hazard Checkbox (Irritant, Toxic).
-
Phase 2: Consolidation (Bulking)
If you are bulking this waste into a satellite accumulation drum (e.g., 55-gallon drum):
-
Grounding: If the waste is in a flammable solvent (methanol/acetone), attach a grounding strap to the drum to prevent static discharge during pouring.
-
Funnel Protocol: Use a safety funnel with a flame arrestor and a self-closing lid.
-
Log It: Update the drum log. Unaccounted mass balances trigger audits.
Phase 3: Final Disposal
-
Method: High-Temperature Incineration .
-
Reasoning: Biological treatment (sewage) is ineffective due to the compound's resistance to biodegradation. Landfill is prohibited for liquid organic wastes. Incineration ensures complete mineralization to CO2 and H2O.
Part 4: Emergency Contingencies
Scenario: Benchtop Spill (>50 mL)
-
Evacuate & Ventilate: Remove ignition sources. Although high flash point, vapors can accumulate.
-
Contain: Do NOT use paper towels (increases surface area for evaporation/flammability).
-
Correct Action: Use an inert absorbent like Vermiculite or Diatomaceous Earth .
-
Expert Tip: Avoid "General Purpose" spill pads if they are not rated for ketones, as they may degrade.
-
-
Clean: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with this compound."
-
Decontaminate: Wash surface with soap and water; collect this rinse water into the liquid waste container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1529886, 1-(4-Isopropoxyphenyl)propan-1-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-(4-Isobutoxyphenyl)propan-1-one
Executive Summary & Chemical Context
This guide defines the safety protocols for 1-(4-Isobutoxyphenyl)propan-1-one (also known as p-Isobutoxypropiophenone).[1] As an aromatic ketone with a lipophilic isobutoxy substituent, this compound presents specific risks regarding dermal absorption and respiratory irritation that generic safety guides often overlook.[1]
Why this specific protocol? While often categorized generally with aromatic ketones, the isobutoxy moiety significantly increases the molecule's lipophilicity compared to its methoxy or ethoxy analogs.[1] This enhances its ability to penetrate the stratum corneum (outer skin layer), making standard "splash protection" insufficient for prolonged handling.[1] This guide shifts the focus from simple compliance to active contamination control.[1]
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationships (SAR) and GHS Standards for Alkoxy Aromatic Ketones.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Lipophilic solvent action disrupts dermal lipid barrier; potential for defatting and dermatitis.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | Direct interaction with corneal epithelium; ketone functionality acts as a mucous membrane irritant.[1] |
| STOT SE 3 | H335 | May cause respiratory irritation.[1][3] | Volatile organic vapors irritate the upper respiratory tract (URT) upon inhalation.[1] |
Critical Warning: Do not rely solely on odor detection. Olfactory fatigue can occur rapidly with aromatic ketones, masking dangerous concentration levels.[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient.[1] Use the following enhanced specifications.
A. Hand Protection (Gloves)
Recommendation: Nitrile (High Grade) or Laminate Film. [1]
-
Rationale: Natural rubber latex degrades rapidly upon contact with aromatic ketones.[1] The isobutoxy group facilitates permeation.[1]
-
Specification:
B. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent). [1]
-
Rationale: Safety glasses with side shields are inadequate for liquid handling.[1] The viscosity of this compound means splashes adhere to surfaces; goggles prevent fluid bypass.[1]
-
Standard: ANSI Z87.1 (US) or EN 166 (EU).[1]
C. Respiratory Protection
Recommendation: Engineering Controls (Fume Hood) First. [1]
-
Primary: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.[1]
-
Secondary (Spill/Emergency): Half-face respirator with Organic Vapor (OV) cartridges (Black label).[1]
D. Body Protection
Recommendation: Lab Coat (100% Cotton or Nomex) + Chemical Apron. [1]
-
Rationale: Synthetic blends (polyester) can dissolve or melt if exposed to ketone solvents.[1] A chemical-resistant apron (Tyvek or rubber) is required for transfers >100mL.[1]
Operational Workflow: Handling Protocol
This workflow ensures containment and data integrity.[1]
Step 1: Pre-Operational Check[1]
-
Verify Ventilation: Confirm fume hood flow rate is within operational range.
-
PPE Donning: Don nitrile gloves (check for pinholes), goggles, and lab coat.[1]
-
Staging: Place all weighing boats, spatulas, and receiving solvents inside the hood before opening the source container.
Step 2: Active Handling (Weighing & Transfer)[1]
-
Solid/Viscous Liquid State: If the substance is a low-melting solid or viscous liquid, avoid heating it in an open vessel.[1]
-
Transfer: Use a positive-displacement pipette or glass syringe for liquids to prevent dripping.[1]
-
Solvent Trap: Keep a beaker of compatible solvent (e.g., Acetone or Ethyl Acetate) inside the hood to immediately rinse spatulas/pipettes.[1]
Step 3: Decontamination
-
Wipe Down: Wipe the exterior of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe before returning to storage.[1]
-
Waste: Dispose of wipes as solid hazardous waste (Solvent Contaminated).[1]
Visualization: Safety Logic & Workflow
The following diagram illustrates the decision logic for handling and spill response.
Figure 1: Operational safety logic flow for handling this compound, distinguishing between standard handling and spill response paths.
Disposal & Environmental Stewardship[1][8]
Do not pour down the drain. This compound is an organic ketone and likely toxic to aquatic life due to its lipophilicity.[1]
-
Segregation: Collect in Non-Halogenated Organic Solvent waste streams (unless mixed with halogenated solvents during experiment).
-
Labeling: Clearly tag waste containers with full chemical name. Do not use abbreviations like "IBPP" which can confuse emergency responders.
-
Spill Cleanup:
References
-
PubChem. (n.d.).[1] 1-(4-isopropoxyphenyl)propan-1-one (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200).[1] United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]
-
United Nations. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] UNECE.[1] Retrieved October 26, 2023, from [Link][1]
Disclaimer: This guide is intended for trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use, as impurity profiles may alter hazard classifications.[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
